
L-Talose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Talose-13C is a carbon isotope-labeled form of L-Talose, a rare sugar that belongs to the group of L-hexoses. The compound is labeled with the stable isotope carbon-13, which makes it particularly useful in various scientific research applications, especially in the fields of nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Talose-13C typically involves the chemical synthesis of L-Talose followed by the incorporation of the carbon-13 isotope. One common method involves the use of D-xylose as a starting material, which is then reacted with a carbon-13 isotopically labeled compound under specific reaction conditions . The synthesis process may vary depending on the desired isotopic labeling and the experimental conditions.
Industrial Production Methods
Industrial production of this compound is less common due to the rarity and high cost of L-hexoses. advances in enzymatic production methods have been explored. The Izumoring strategy, which involves the use of ketose 3-epimerases and aldose isomerases, has been employed to convert D-hexoses to their L-forms, including L-Talose .
Chemical Reactions Analysis
Types of Reactions
L-Talose-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction of this compound yields alditols.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of glycosides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acidic or basic catalysts are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: L-Talonic acid
Reduction: L-Talitol
Substitution: Various glycosides and derivatives
Scientific Research Applications
L-Talose-13C has a wide range of scientific research applications:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 isotope labeling allows for detailed structural and metabolic studies using NMR.
Metabolic Pathway Studies: This compound is used to trace and identify metabolic pathways in biological systems.
Drug Development: The compound is used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biological Research: This compound is used in studies involving carbohydrate metabolism and enzyme activity.
Mechanism of Action
The mechanism of action of L-Talose-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical reactions, providing insights into metabolic processes and enzyme activities . The molecular targets and pathways involved include glucose transport, pentose metabolism, and the tricarboxylic acid cycle .
Comparison with Similar Compounds
Similar Compounds
- L-Sorbose
- L-Psicose
- L-Tagatose
- L-Fructose
- L-Gulose
- L-Idose
- L-Galactose
- L-Altrose
- L-Allose
- L-Mannose
- L-Glucose
Uniqueness
L-Talose-13C is unique due to its carbon-13 isotope labeling, which makes it particularly valuable for NMR spectroscopy and metabolic studies. Unlike other L-hexoses, the isotope labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-KAKKWTBXSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


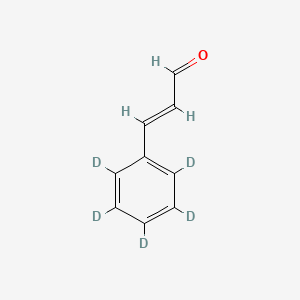

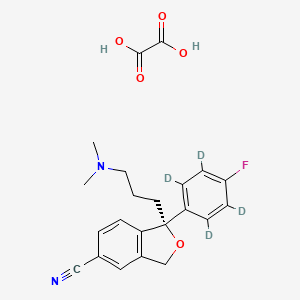
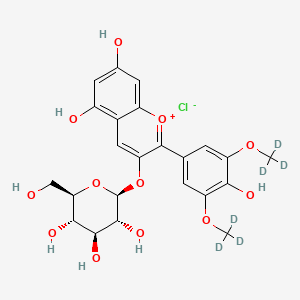
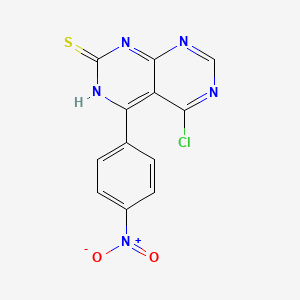

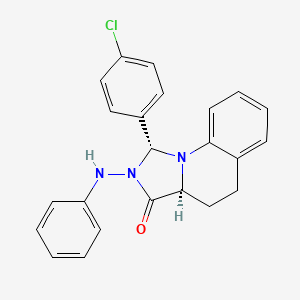

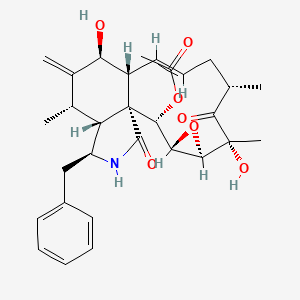
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
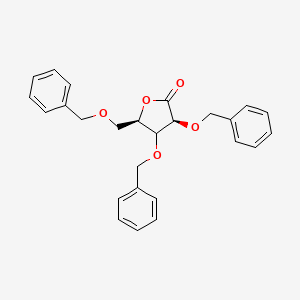

![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)

